molecular formula C14H10FNO5 B2617748 Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate CAS No. 320417-11-6

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate

Cat. No.: B2617748
CAS No.: 320417-11-6
M. Wt: 291.234
InChI Key: VOPSYKKSSYANRA-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate is an organic compound with the molecular formula C14H10FNO5 It is a derivative of benzoic acid and features a fluorophenoxy group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate typically involves a multi-step process. One common method includes the nitration of methyl 4-(4-fluorophenoxy)benzoate, followed by esterification. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl), water as a solvent.

Major Products Formed

    Reduction: Methyl 4-(4-fluorophenoxy)-3-aminobenzenecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-fluorophenoxy)-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems, including their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and fluorophenoxy groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenoxy)-3-nitrobenzenecarboxylate
  • Methyl 4-(4-bromophenoxy)-3-nitrobenzenecarboxylate
  • Methyl 4-(4-methylphenoxy)-3-nitrobenzenecarboxylate

Uniqueness

Methyl 4-(4-fluorophenoxy)-3-nitrobenzenecarboxylate is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

methyl 4-(4-fluorophenoxy)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-20-14(17)9-2-7-13(12(8-9)16(18)19)21-11-5-3-10(15)4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPSYKKSSYANRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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